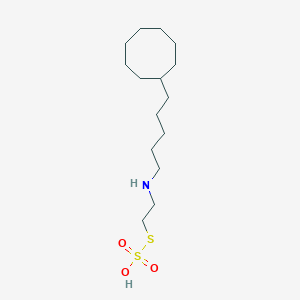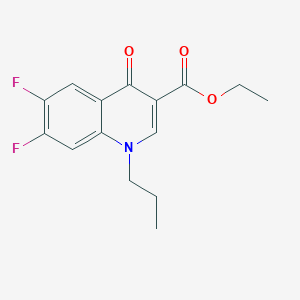![molecular formula C27H27ClN2O5 B14161386 2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol” is a complex chemical entity composed of three distinct chemical structures. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
2-(Chloromethyl)oxirane
The industrial production involves the reaction of allyl chloride with hypochlorous acid to form 3-chloro-1,2-propanediol, which is then dehydrochlorinated using a base to yield 2-(chloromethyl)oxirane .
1,3-diisocyanato-2-methylbenzene
1,3-diisocyanato-2-methylbenzene, also known as toluene-2,6-diisocyanate, is produced by the phosgenation of toluene diamine. The process involves the nitration of toluene to form dinitrotoluene, which is then hydrogenated to produce toluene diamine. This intermediate is then reacted with phosgene to yield 1,3-diisocyanato-2-methylbenzene .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
The reaction produces bisphenol A along with water as a byproduct .
化学反応の分析
2-(Chloromethyl)oxirane
2-(Chloromethyl)oxirane undergoes various chemical reactions including:
Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Polymerization: Can polymerize to form polyethers.
Hydrolysis: Reacts with water to form glycerol and hydrochloric acid.
1,3-diisocyanato-2-methylbenzene
1,3-diisocyanato-2-methylbenzene undergoes:
Addition reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes:
Esterification: Reacts with carboxylic acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Oxidation: Can be oxidized to form quinones.
科学的研究の応用
2-(Chloromethyl)oxirane
2-(Chloromethyl)oxirane is used in the production of epoxy resins, which are widely used in coatings, adhesives, and composites. It is also used as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
1,3-diisocyanato-2-methylbenzene
1,3-diisocyanato-2-methylbenzene is primarily used in the production of polyurethanes, which are used in foams, elastomers, and coatings. It is also used in the synthesis of adhesives and sealants .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in the production of polycarbonate plastics and epoxy resins. It is also used as an antioxidant in the food industry and as a precursor in the synthesis of various pharmaceuticals .
作用機序
2-(Chloromethyl)oxirane
2-(Chloromethyl)oxirane exerts its effects through alkylation of nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes .
1,3-diisocyanato-2-methylbenzene
1,3-diisocyanato-2-methylbenzene reacts with nucleophilic groups in proteins and other biomolecules, leading to the formation of stable urethane linkages. This can result in the modification of protein structure and function .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol acts as an endocrine disruptor by binding to estrogen receptors and mimicking the effects of estrogen. This can lead to alterations in hormone signaling pathways and disruption of normal physiological processes .
類似化合物との比較
2-(Chloromethyl)oxirane
Similar compounds include epoxides such as ethylene oxide and propylene oxide. 2-(Chloromethyl)oxirane is unique due to the presence of a chlorine atom, which enhances its reactivity and versatility in chemical synthesis .
1,3-diisocyanato-2-methylbenzene
Similar compounds include other diisocyanates such as methylene diphenyl diisocyanate and hexamethylene diisocyanate. 1,3-diisocyanato-2-methylbenzene is unique due to its aromatic structure and the presence of a methyl group, which influences its reactivity and properties .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Similar compounds include other bisphenols such as bisphenol S and bisphenol F. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific structure, which imparts distinct physical and chemical properties .
特性
分子式 |
C27H27ClN2O5 |
|---|---|
分子量 |
495.0 g/mol |
IUPAC名 |
2-(chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C9H6N2O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-7-8(10-5-12)3-2-4-9(7)11-6-13;4-1-3-2-5-3/h3-10,16-17H,1-2H3;2-4H,1H3;3H,1-2H2 |
InChIキー |
LJXXTTUGIGDFFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


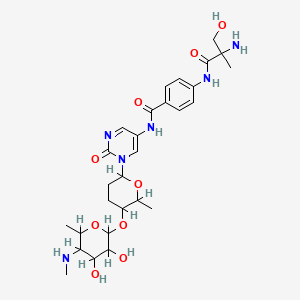
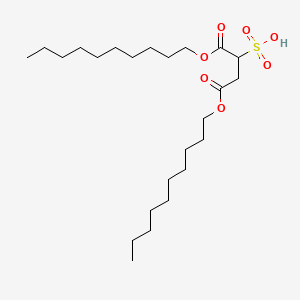
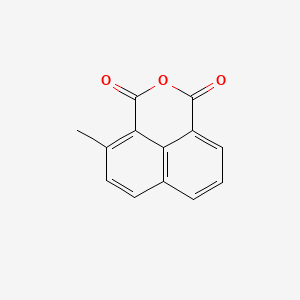
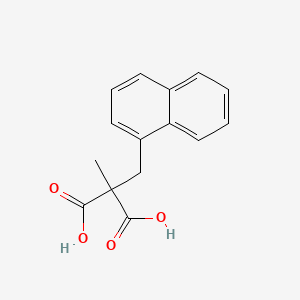
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)
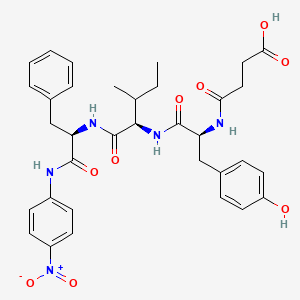
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
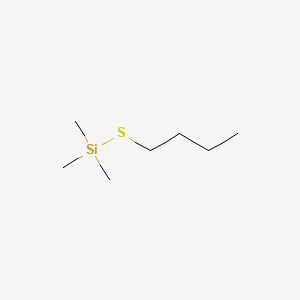
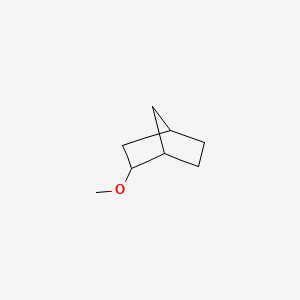
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
